7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride
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Overview
Description
7,7-Dimethylbicyclo[221]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C10H19N·HCl It is a bicyclic amine derivative, characterized by its unique bicyclo[221]heptane structure with two methyl groups at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7,7-Dimethylbicyclo[2.2.1]heptan-1-one.
Reduction: The ketone group in 7,7-Dimethylbicyclo[2.2.1]heptan-1-one is reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and amine group allow it to bind to specific sites, modulating biological pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: A ketone derivative with similar structural features.
7,7-Dimethylbicyclo[2.2.1]heptan-1-yl methanesulfonyl chloride: A sulfonyl chloride derivative used in organic synthesis.
Uniqueness:
- The presence of the amine group in 7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride makes it unique compared to its ketone and sulfonyl chloride counterparts. This functional group allows for a wider range of chemical reactions and potential applications in various fields.
Properties
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]heptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)7-3-5-9(8,10)6-4-7;/h7H,3-6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZJNSQPOPBEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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